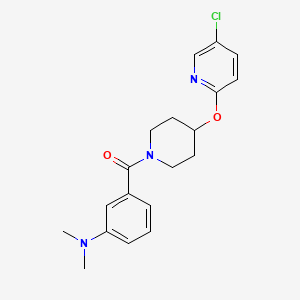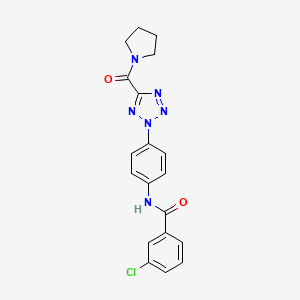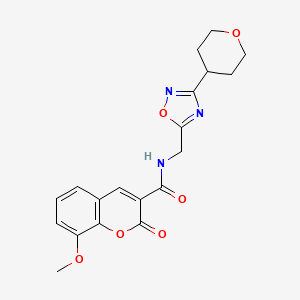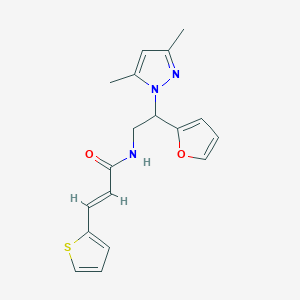
N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide” is a complex organic compound. It likely contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis information for this compound is not available, pyrazole derivatives are often synthesized from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides .
Wissenschaftliche Forschungsanwendungen
- Notably, compound 13 demonstrated superior antipromastigote activity (IC50 = 0.018), outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Compounds 14 and 15 from the pyrazole derivatives showed significant inhibition against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
- Their unique chemical structure and activity profiles make them valuable candidates for further exploration in drug development .
- Researchers have explored imidazole-containing compounds for various therapeutic applications, including antifungal, antibacterial, and anti-inflammatory properties .
Antileishmanial Activity
Antimalarial Potential
Safe and Effective Agents
Imidazole Analogues
Synthetic Strategies
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide involves the reaction of 4-(1H-pyrazol-3-yl)benzaldehyde with 4-phenylbutyric acid in the presence of a coupling agent to form the intermediate, N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutyric acid. This intermediate is then converted to the final product by reaction with ammonia and acetic anhydride.", "Starting Materials": [ "4-(1H-pyrazol-3-yl)benzaldehyde", "4-phenylbutyric acid", "coupling agent", "ammonia", "acetic anhydride" ], "Reaction": [ "Step 1: React 4-(1H-pyrazol-3-yl)benzaldehyde with 4-phenylbutyric acid in the presence of a coupling agent (such as N,N'-dicyclohexylcarbodiimide or N,N'-diisopropylcarbodiimide) in anhydrous dichloromethane to form N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutyric acid.", "Step 2: Add ammonia to the reaction mixture and heat at reflux temperature for several hours to form the corresponding amide intermediate.", "Step 3: Add acetic anhydride to the reaction mixture and heat at reflux temperature for several hours to form the final product, N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide." ] } | |
CAS-Nummer |
1207022-96-5 |
Produktname |
N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide |
Molekularformel |
C19H17N3O2 |
Molekulargewicht |
319.364 |
IUPAC-Name |
4-oxo-4-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide |
InChI |
InChI=1S/C19H17N3O2/c23-18(15-4-2-1-3-5-15)10-11-19(24)21-16-8-6-14(7-9-16)17-12-13-20-22-17/h1-9,12-13H,10-11H2,(H,20,22)(H,21,24) |
InChI-Schlüssel |
ODLBDHKHPMEBAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Löslichkeit |
soluble |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2380357.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2380358.png)
![N-(4-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380362.png)

![(Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2380365.png)
![4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2380366.png)
![N-[4-(dimethylamino)benzyl]-1-[3-(4-ethylphenoxy)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2380367.png)

![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2380369.png)

![(2S,3S)-2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]oxane-3-carboxamide](/img/structure/B2380372.png)

![7-cyclopentyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380375.png)